molecular formula C20H23BrN2O3 B12484402 [4-(2-Bromobenzyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone

[4-(2-Bromobenzyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone

Cat. No.: B12484402
M. Wt: 419.3 g/mol
InChI Key: PGCULBLNVHIVRR-UHFFFAOYSA-N
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Description

1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary or secondary amine.

    Introduction of the 2-bromophenyl group: This step involves the bromination of a benzyl group, followed by its attachment to the piperazine ring.

    Attachment of the 3,5-dimethoxybenzoyl group: This can be done through an acylation reaction, where the piperazine derivative reacts with 3,5-dimethoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-(3,5-dimethoxybenzoyl)piperazine
  • 1-[(2-Fluorophenyl)methyl]-4-(3,5-dimethoxybenzoyl)piperazine
  • 1-[(2-Methylphenyl)methyl]-4-(3,5-dimethoxybenzoyl)piperazine

Uniqueness

1-[(2-BROMOPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-11-16(12-18(13-17)26-2)20(24)23-9-7-22(8-10-23)14-15-5-3-4-6-19(15)21/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

PGCULBLNVHIVRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br)OC

Origin of Product

United States

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